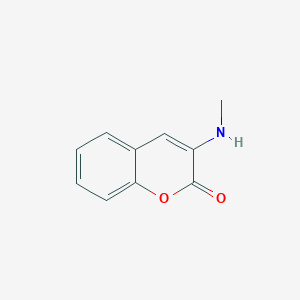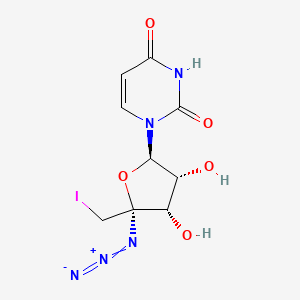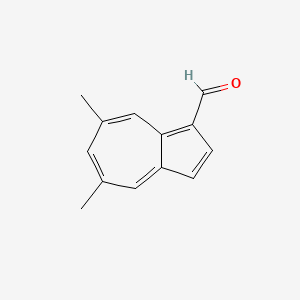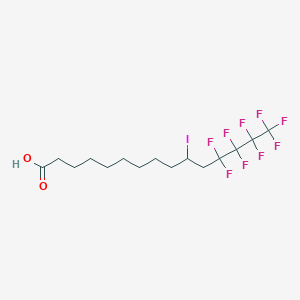
12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and an iodine atom in its structure makes it highly reactive and useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid typically involves the introduction of fluorine atoms into a long-chain hydrocarbon followed by iodination. The process often starts with the fluorination of a pentadecanoic acid derivative using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The iodination step can be achieved using iodine or iodine monochloride (ICl) under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated compounds and in studies of reaction mechanisms involving fluorinated intermediates.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of water-repellent coatings and lubricants due to its hydrophobic properties.
Wirkmechanismus
The mechanism of action of 12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 12,12,13,13,14,14,15,15,15-Nonafluoropentadecane-1-thiol
- 12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadecane-1-thiol
Uniqueness
Compared to similar compounds, 12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and physical properties. The combination of these elements allows for specialized applications in fields requiring high reactivity and specific interactions with biological and chemical systems.
Eigenschaften
CAS-Nummer |
155172-51-3 |
|---|---|
Molekularformel |
C15H20F9IO2 |
Molekulargewicht |
530.21 g/mol |
IUPAC-Name |
12,12,13,13,14,14,15,15,15-nonafluoro-10-iodopentadecanoic acid |
InChI |
InChI=1S/C15H20F9IO2/c16-12(17,13(18,19)14(20,21)15(22,23)24)9-10(25)7-5-3-1-2-4-6-8-11(26)27/h10H,1-9H2,(H,26,27) |
InChI-Schlüssel |
QZMPJZIXLFYXHV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=O)O)CCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
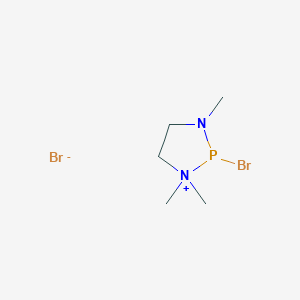


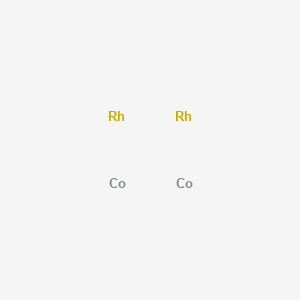
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
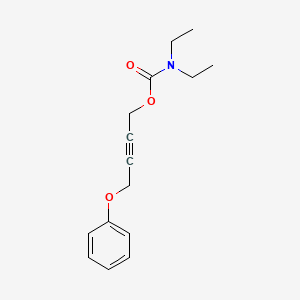

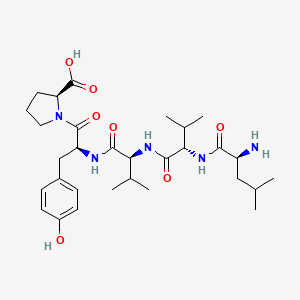
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
